2-Ethoxy-3-methylbenzoic acid
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Overview
Description
2-Ethoxy-3-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the second position and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene to obtain 3-nitro-ortho-xylene, which is then oxidized to form 2-methyl-3-nitrobenzoic acid. This intermediate undergoes reduction to produce 2-methyl-3-aminobenzoic acid, which is then diazotized and hydrolyzed to yield 2-methyl-3-hydroxybenzoic acid. Finally, etherification of this compound results in this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 2,6-dichlorotoluene as a starting material due to its availability and cost-effectiveness. The process typically includes etherification, followed by cyanation and hydrolysis steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and methyl groups influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide and other nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethoxy-3-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may exert antibacterial effects by disrupting bacterial cell walls and inhibiting essential bacterial enzymes . The exact molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
3-Methoxy-2-methylbenzoic acid: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
2-Hydroxy-3-methoxybenzoic acid: This compound has a hydroxy group at the second position and a methoxy group at the third position.
Uniqueness: 2-Ethoxy-3-methylbenzoic acid is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-ethoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
AWIXHJGASYRTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1C(=O)O)C |
Origin of Product |
United States |
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